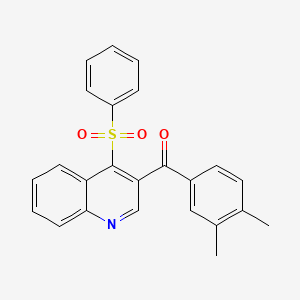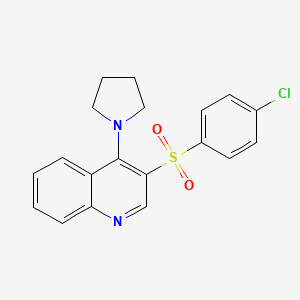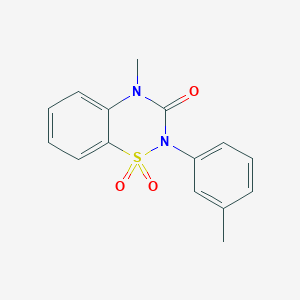
3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It includes a benzenesulfonyl group, a quinoline group with methoxy substituents, and a pyrrolidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . Similarly, quinoline derivatives can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule . The quinoline group, a nitrogen-containing aromatic compound, would contribute to the compound’s planarity .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve its functional groups. For example, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles . The quinoline group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could affect the compound’s solubility and stability .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists often exploit its features:
- 3D Coverage : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Selective Androgen Receptor Modulators (SARMs)
Researchers have synthesized derivatives of 4-(pyrrolidin-1-yl)benzonitrile, optimizing their structure for selective androgen receptor modulation. These compounds hold promise in treating conditions related to androgen signaling .
Chemical Biology and Enzyme Inhibition
Researchers explore the compound’s interaction with enzymes, particularly those involved in disease pathways. The pyrrolidine ring’s stereoisomers and substituent orientations play a crucial role in binding to enantioselective proteins .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is often used to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
The compound’s structure suggests that it might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the pyrrolidine ring might influence the compound’s pharmacokinetic profile .
Result of Action
Given the compound’s potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of new carbon–carbon bonds, which could have significant implications at the molecular and cellular levels.
Orientations Futures
Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry. The pyrrolidine and quinoline groups are both found in a number of biologically active compounds , suggesting that “3-(benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline” could have potential applications in drug discovery.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-18-12-16-17(13-19(18)27-2)22-14-20(21(16)23-10-6-7-11-23)28(24,25)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKUFSYQODSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507295.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)


![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)